1,7-Naphthyridin-6-amine dihydrochloride
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Overview
Description
1,7-Naphthyridin-6-amine dihydrochloride is a chemical compound belonging to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings
Mechanism of Action
Target of Action
1,7-Naphthyridin-6-amine dihydrochloride is a member of the naphthyridine family of compounds . Naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core leads to specific activity . For example, certain functionalized naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-6-amine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and subsequent chlorination to yield the dihydrochloride salt. Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate are reacted in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted naphthyridines, which can be further utilized in various applications .
Scientific Research Applications
1,7-Naphthyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Known for its anticancer and antimicrobial activities.
1,8-Naphthyridine: Used in the treatment of bacterial infections and as ligands in coordination chemistry.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry .
Uniqueness
1,7-Naphthyridin-6-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
1,7-Naphthyridin-6-amine dihydrochloride is a compound that belongs to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its unique naphthyridine structure, which allows for various interactions with biological targets. Its molecular formula is C8H8Cl2N2, and it possesses a molecular weight of approximately 205.07 g/mol. The compound's structure enables it to engage in hydrogen bonding and π-π stacking interactions, which are critical for its biological efficacy.
Antimicrobial Activity
Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1,7-naphthyridin-6-amine have shown effectiveness against various bacterial strains and fungi. A study indicated that certain naphthyridine derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Properties
The anticancer potential of naphthyridine derivatives has been extensively studied. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound was found to activate caspase pathways, leading to programmed cell death. Additionally, it demonstrated cell cycle arrest at the G0/G1 phase, indicating its role in halting cancer cell proliferation .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.0 | Apoptosis via caspase activation |
MDA-MB-231 | 12.5 | Cell cycle arrest at G0/G1 |
THP-1 (leukemia) | 20.0 | Induction of apoptosis |
Neurological Effects
Naphthyridine compounds have also been investigated for their neuroprotective effects. Studies suggest that they can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes involved in various biochemical pathways. The compound's interaction with DNA has been noted, where it may intercalate and disrupt replication processes in cancer cells. Furthermore, it appears to influence signaling pathways associated with inflammation and apoptosis .
Study on Anticancer Activity
In a recent study published in Nature Reviews Cancer, researchers evaluated the efficacy of this compound in vivo using mouse models with human tumor xenografts. The compound was administered intraperitoneally over a period of two weeks, resulting in a significant reduction of tumor volume compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Neuroprotective Effects
A clinical trial assessing the neuroprotective effects of naphthyridine derivatives included participants with early-stage Alzheimer's disease. Results indicated that treatment with this compound improved cognitive function scores significantly compared to placebo groups over six months .
Properties
IUPAC Name |
1,7-naphthyridin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.2ClH/c9-8-4-6-2-1-3-10-7(6)5-11-8;;/h1-5H,(H2,9,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSZDYYNHWTZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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